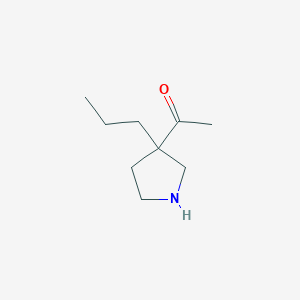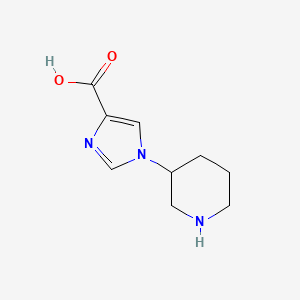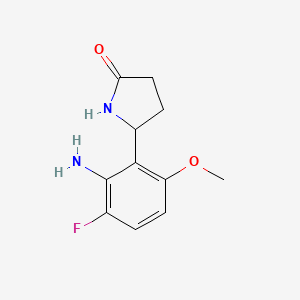
5-(2-Amino-3-fluoro-6-methoxyphenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-3-fluoro-6-methoxyphenyl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-3-fluoro-6-methoxybenzaldehyde and pyrrolidin-2-one.
Condensation Reaction: The aldehyde group of 2-amino-3-fluoro-6-methoxybenzaldehyde reacts with the amine group of pyrrolidin-2-one under acidic or basic conditions to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization to form the pyrrolidin-2-one ring structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Industrial processes may also include additional steps for purification and quality control to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Amino-3-fluoro-6-methoxyphenyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and fluoro groups, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
5-(2-Amino-3-fluoro-6-methoxyphenyl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 5-(2-Amino-3-fluoro-6-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2-Amino-3-fluorophenyl)pyrrolidin-2-one
- 5-(2-Amino-6-methoxyphenyl)pyrrolidin-2-one
- 5-(2-Amino-3-chloro-6-methoxyphenyl)pyrrolidin-2-one
Uniqueness
5-(2-Amino-3-fluoro-6-methoxyphenyl)pyrrolidin-2-one is unique due to the presence of both the fluoro and methoxy groups on the phenyl ring. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C11H13FN2O2 |
|---|---|
Poids moléculaire |
224.23 g/mol |
Nom IUPAC |
5-(2-amino-3-fluoro-6-methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H13FN2O2/c1-16-8-4-2-6(12)11(13)10(8)7-3-5-9(15)14-7/h2,4,7H,3,5,13H2,1H3,(H,14,15) |
Clé InChI |
ZKXKAXGXGNCHCA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)F)N)C2CCC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



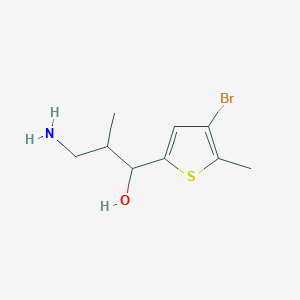



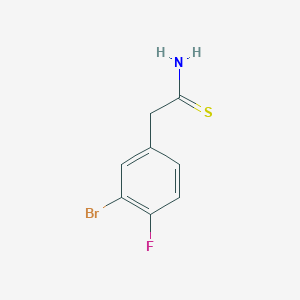


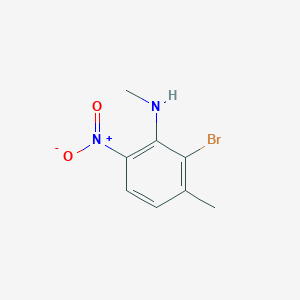
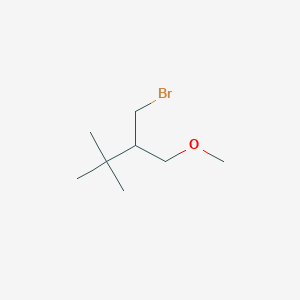
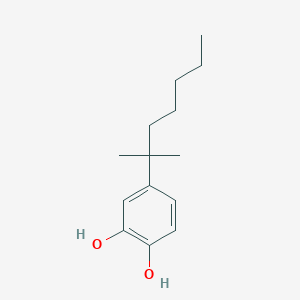
![5-Ethyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B13155357.png)
